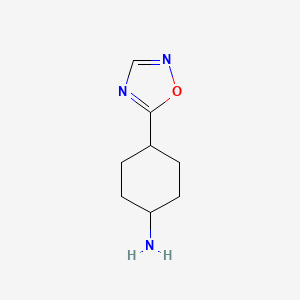

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C8H13N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h5-7H,1-4,9H2 |

InChI Key |

KDCVAJDCQDCSPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=NC=NO2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

This method leverages the reaction between amidoximes and carboxylic acids (or their derivatives) under basic conditions to form 1,2,4-oxadiazoles.

- Amidoxime Preparation : React a nitrile (e.g., 4-aminocyclohexanecarbonitrile) with hydroxylamine hydrochloride to form the corresponding amidoxime.

- Cyclization : Treat the amidoxime with a carboxylic acid derivative (e.g., acetic acid or its activated ester) in a NaOH/DMSO system at room temperature. The reaction proceeds via nucleophilic acyl substitution, forming the oxadiazole ring.

Example :

- Starting Materials :

- Amidoxime: 4-Aminocyclohexanecarboxamidoxime (protected as Boc-amine).

- Carboxylic Acid: Acetic anhydride.

- Conditions : NaOH (2 eq), DMSO, 16 h at 20°C.

- Yield : ~70–85% after deprotection.

- Mild conditions compatible with sensitive functional groups.

- Scalable for gram-scale synthesis.

Nucleophilic Substitution of 5-Trihalomethyl-1,2,4-Oxadiazoles

A patented method involves replacing the trihalomethyl group of pre-formed oxadiazoles with amines.

- Synthesize 5-Trichloromethyl-1,2,4-Oxadiazole : React benzamidoxime with trichloroacetyl chloride.

- Amine Substitution : Treat the trichloromethyl-oxadiazole with 4-aminocyclohexane in a polar solvent (e.g., THF) at 50–80°C.

Example :

- Starting Material : 3-Phenyl-5-trichloromethyl-1,2,4-oxadiazole.

- Reaction : 4-Aminocyclohexane (2 eq), THF, 12 h at 60°C.

- Yield : ~65–75%.

- Direct introduction of the cyclohexanamine group.

- Avoids harsh cyclization conditions.

Room-Temperature Cyclodehydration Using KOH/DMSO

A solvent- and base-mediated approach enables rapid oxadiazole formation at ambient temperatures.

- Mix Amidoxime and Carboxylic Acid : Combine 4-aminocyclohexanecarboxylic acid (protected) with an amidoxime (e.g., acetamidoxime).

- Cyclodehydration : Add KOH (1 eq) in DMSO and stir for 10–36 h.

Example :

- Starting Materials :

- Amidoxime: Acetamidoxime.

- Carboxylic Acid: Boc-protected 4-aminocyclohexanecarboxylic acid.

- Yield : ~88–95% after deprotection.

- High efficiency and short reaction time.

- Tolerance for diverse functional groups.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | NaOH/DMSO, 16 h | 70–85% | Scalable, mild | Requires protection/deprotection steps |

| Nucleophilic Substitution | THF, 60°C, 12 h | 65–75% | Direct amine incorporation | Limited to pre-synthesized oxadiazoles |

| KOH/DMSO Cyclodehydration | RT, 10–36 h | 88–95% | Rapid, room-temperature | Sensitive to steric hindrance |

Critical Considerations

- Amine Protection : The primary amine on cyclohexane often requires protection (e.g., Boc or Fmoc) during synthesis to prevent side reactions.

- Regioselectivity : 1,2,4-Oxadiazoles are typically 3,5-disubstituted. For monosubstituted derivatives, alternative strategies (e.g., click chemistry) may be necessary, though these are less documented in literature.

Chemical Reactions Analysis

Nucleophilic Reactions of the Amine Group

The primary amine (-NH<sub>2</sub>) exhibits classical nucleophilic behavior, participating in reactions such as:

Acylation

Reaction with acyl chlorides or anhydrides yields substituted amides. For example:

Conditions : Triethylamine (TEA) in dichloromethane (DCM), 0°C to RT .

Alkylation

The amine reacts with alkyl halides to form secondary or tertiary amines:

Conditions : K<sub>2</sub>CO<sub>3</sub> in DMF, 60°C, 12h .

Schiff Base Formation

Condensation with aldehydes/ketones generates imines:

Catalyst : Acetic acid, reflux in ethanol .

Electrophilic Reactions of the 1,2,4-Oxadiazole Ring

The oxadiazole ring undergoes electrophilic substitution at the C-3 position due to electron deficiency:

Nitration

Reaction with nitric acid introduces nitro groups:

Conditions : H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub> (1:1), 0°C, 2h .

Halogenation

Bromination or chlorination occurs under mild conditions:

Cyclization and Ring-Opening Reactions

The oxadiazole ring demonstrates stability under basic conditions but undergoes fragmentation under strong acids or reducing agents:

Acid-Catalyzed Hydrolysis

Ring cleavage in concentrated HCl yields amidoxime intermediates:

Conditions : 6M HCl, reflux, 6h .

Reductive Ring Opening

LiAlH<sub>4</sub> reduces the oxadiazole to a diamino derivative:

Conditions : THF, 0°C to RT, 4h.

Comparative Reactivity in Functionalization

The table below summarizes key reactions and yields:

Stability Under Basic and Oxidative Conditions

Scientific Research Applications

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and materials.

Medicine: Explored for its anticancer properties and potential use in drug development.

Mechanism of Action

The mechanism of action of 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to antiproliferative effects in cancer cells . Additionally, the compound can modulate signaling pathways like NF-kB, contributing to its anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

a. Methyl-Substituted Derivatives

b. Halogenated and Aromatic Derivatives

- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS 892777-63-8):

Salt Forms and Solubility

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine Hydrochloride :

- Molecular Formula : C₉H₁₆ClN₃O

- Molecular Weight : 217.70 g/mol

- Advantage : The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The oxadiazole ring structure is known for its potential in drug development, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexane ring substituted with a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step reactions that optimize yield and purity through crystallization and purification techniques.

Enzyme Inhibition

One of the primary biological activities of 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine is its inhibitory effect on succinate dehydrogenase (SDH), an enzyme essential for mitochondrial function. Inhibition of SDH can lead to altered metabolic pathways, including increased production of reactive oxygen species (ROS) and lipid accumulation within cells.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Succinate Dehydrogenase | Competitive Inhibition | 12.5 |

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity, potentially through enzyme inhibition mechanisms relevant for drug development. Specific studies have highlighted its effectiveness against various bacterial strains, suggesting a promising avenue for therapeutic applications.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles possess significant antiproliferative effects against several cancer cell lines. For instance, related compounds showed IC50 values around 9.4 µM in vitro against a panel of cancer cell lines .

Case Study: Anticancer Efficacy

In a comparative study involving various oxadiazole derivatives:

- Compound A : Exhibited complete tumor regression at 100 mg/kg in xenograft models.

- Compound B : Showed significant but incomplete tumor regression at similar dosages.

These findings suggest that structural modifications can enhance the efficacy of oxadiazole-based compounds in cancer therapy .

The mechanism by which 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine exerts its biological effects is primarily through interaction with specific molecular targets. The oxadiazole ring acts as a pharmacophore that modulates enzyme activity and influences cellular signaling pathways .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine. Notably:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-(1,2,4-Oxadiazol-5-yl)piperidine | Tubulin inhibitor; IC50: 120 nM | |

| 1-(3-cyclopropyl-1,2,4-oxadiazol) | Antimicrobial properties |

These comparisons highlight the diverse potential applications of oxadiazole derivatives in pharmacology.

Q & A

Q. How can researchers optimize regioselectivity in oxadiazole ring formation?

- Use directing groups (e.g., electron-withdrawing substituents on nitriles) to favor 1,2,4-oxadiazole over 1,3,4-isomers. Microwave-assisted synthesis (100–120°C, 30 min) enhances regioselectivity and reduces side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.